Crystal System and Hydrogen-Bonding Network: Orthorhombic Pca21 vs. Monoclinic P21
In a direct head-to-head crystallographic comparison, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline (Compound 1) crystallizes in the orthorhombic crystal system with space group Pca21, whereas the co-synthesized analog 2-methoxy-5-((phenylamino)methyl)phenol (Compound 2) adopts the monoclinic system with space group P21 [1]. Compound 1 is stabilized by intermolecular C11—H11···N2 hydrogen bonding with a donor-acceptor distance of 3.463(4) Å, while Compound 2 relies on O—H···O hydrogen bonds (O2···O11 = 2.8885(15) Å, O1···O21 = 2.9277(5) Å) [1]. The different hydrogen-bonding motifs result in distinct crystal packing architectures that influence solubility, mechanical stability, and formulation behavior.
| Evidence Dimension | Crystal system, space group, and intermolecular hydrogen-bonding distance |
|---|---|
| Target Compound Data | Orthorhombic, Pca21; C11—H11···N2 hydrogen bond, C11···N21 = 3.463(4) Å |
| Comparator Or Baseline | 2-Methoxy-5-((phenylamino)methyl)phenol: Monoclinic, P21; O2—H2···O2 hydrogen bond, O2···O11 = 2.8885(15) Å |
| Quantified Difference | Different crystal systems (orthorhombic vs. monoclinic); hydrogen-bond donor-acceptor distance differs by 0.575 Å (3.463 vs. 2.8885 Å) |
| Conditions | Single-crystal X-ray diffraction at T = 100(2) K; crystals grown by slow evaporation from methanolic solution |
Why This Matters
The orthorhombic crystal system and C—H···N hydrogen-bonding network of the target compound confer distinct solid-state stability and dissolution characteristics compared to the monoclinic analog, affecting recrystallization reproducibility and long-term storage behavior in procurement and formulation workflows.
- [1] Ajibade, P.A.; Andrew, F.P. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank 2021, 2021(3), M1274. View Source
